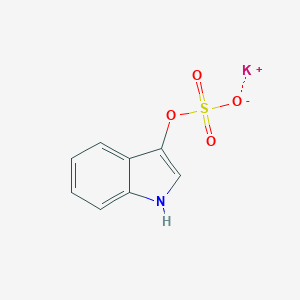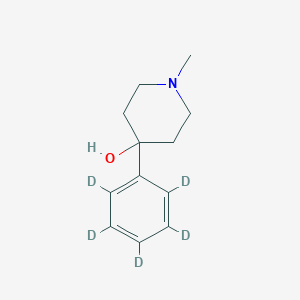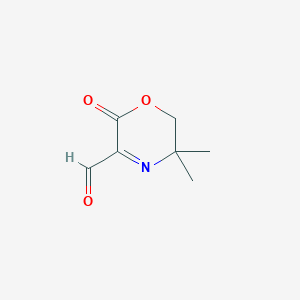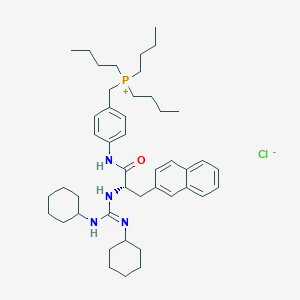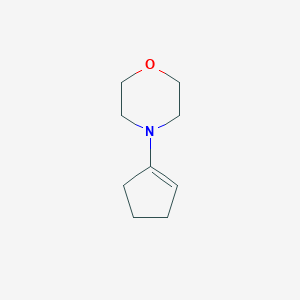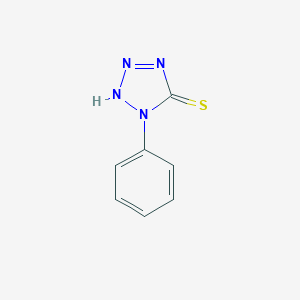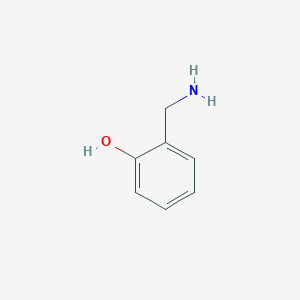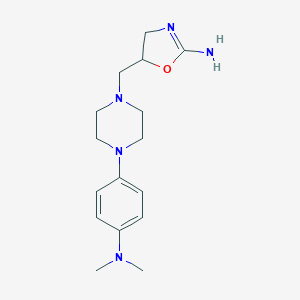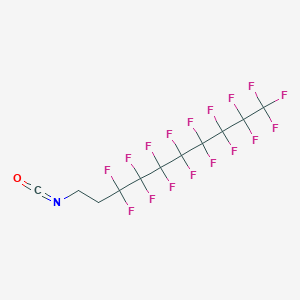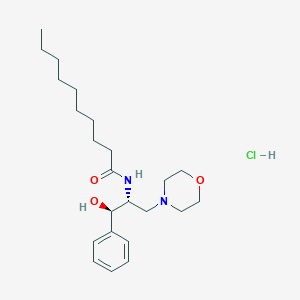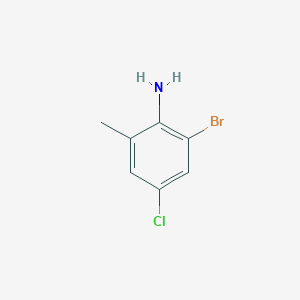
2-Bromo-4-chloro-6-methylaniline
Descripción general
Descripción
2-Bromo-4-chloro-6-methylaniline is a chemical compound with the molecular formula C7H7BrClN. It is a crystalline powder or fused solid or lumpy powder . It is also known as 4-Bromo-6-chloro-o-toluidine .
Synthesis Analysis
The synthesis of 2-Bromo-4-chloro-6-methylaniline involves several steps. It participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-6-methylaniline can be represented by the SMILES stringCc1cc(Br)cc(Cl)c1N . The InChI key for this compound is DIXGIKZIIZRFKE-UHFFFAOYSA-N . Chemical Reactions Analysis
2-Bromo-4-chloro-6-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-6-methylaniline is a solid with a melting point of 37-42°C . It has a molecular weight of 220.49 . The density of this compound is 1.5 g/mL at 25°C .Aplicaciones Científicas De Investigación
Metabolism and Metabolites
Research has shown that 2-Bromo-4-chloro-6-methylaniline undergoes metabolism in rat liver microsomes. This process leads to the formation of various metabolites, including benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and halogenated N-(4'-aminobenzyl)-4-methylanilines. The study also noted that the type of halogen substituent influences the rate of metabolism, indicating a potential area for further biochemical exploration (Boeren et al., 1992).
Synthesis Processes
Another significant application is in the synthesis of various chemical compounds. For example, 4-Bromo-2-chlorotoluene, an important chemical in its own right, can be synthesized from 4-bromo-2-nitrotoluene, which then undergoes a series of reactions, including reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction (Xue Xu, 2006). Additionally, the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a compound used in research on infectious diseases, involves condensation and cyclization reactions starting from 4-bromoaniline (Wlodarczyk et al., 2011).
Spectroscopy and Molecular Structure
The molecular structure and vibrational modes of related compounds like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have been extensively studied using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Such studies help in understanding the molecular interactions and structural characteristics of these compounds (Arjunan & Mohan, 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2-Bromo-4-chloro-6-methylaniline are synthesized for various purposes. For instance, a study focused on synthesizing oxime derivatives using ω-chloro-isonitrosoacetophenone with 2-chloro-4-methylaniline and other related compounds, investigating their antioxidant activities. Such research contributes to the development of potential therapeutic agents (Topçu et al., 2021).
Environmental Monitoring
In environmental science, the presence and effects of compounds like 4-chloro-2-methylaniline in surface waters have been monitored and studied. This is vital for understanding the environmental impact and potential risks associated with these chemical compounds (Wegman & Korte, 1981).
Mecanismo De Acción
Target of Action
2-Bromo-4-chloro-6-methylaniline is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are organoboron reagents, which are used in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed process . In the Suzuki-Miyaura coupling reaction, 2-Bromo-4-chloro-6-methylaniline acts as an aryl halide, reacting with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Pharmacokinetics
Its physical properties such as melting point (46-48°c) and density (1619±006 g/cm3) have been reported .
Result of Action
The result of the action of 2-Bromo-4-chloro-6-methylaniline is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It’s important to note that this compound is used as a reagent in chemical reactions rather than having a direct effect at the molecular or cellular level.
Action Environment
The efficacy and stability of 2-Bromo-4-chloro-6-methylaniline can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a controlled environment, typically under inert atmosphere . Additionally, safety data suggests that this compound should be handled in a well-ventilated place and stored in a dark place .
Propiedades
IUPAC Name |
2-bromo-4-chloro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLAPAIOBPKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608538 | |
| Record name | 2-Bromo-4-chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-methylaniline | |
CAS RN |
146948-68-7 | |
| Record name | 2-Bromo-4-chloro-6-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146948-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-bromo-4-chloro-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

